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Compound of Interest

5-[(2-chlorophenyl)methyl]-1,3-
Compound Name:

oxazolidin-2-one
CAS No.: 62825-88-1

Cat. No.: B1658991

Get Quote

Executive Summary

5-(2-Chlorobenzyl)-2-oxazolidinone (CAS 62825-88-1) is a functionalized 2-oxazolidinone
scaffold characterized by a 2-chlorobenzyl substituent at the C5 position. Belonging to the class
of cyclic carbamates, this compound is a critical intermediate in the development of
oxazolidinone antibiotics (analogous to Linezolid) and CNS-active agents (muscle
relaxants/anticonvulsants). Its structural rigidity and potential for enantiomeric purity make it a
valuable candidate for chiral auxiliaries in asymmetric alkylation and aldol reactions.

Chemical Identity & Physicochemical Properties[1]
[2]

Core Identifiers
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Parameter Detail

Chemical Name 5-[(2-Chlorophenyl)methyl]-1,3-oxazolidin-2-one
CAS Number 62825-88-1

Molecular Formula C10H10CINO2

Molecular Weight 211.64 g/mol

SMILES Clclccecec1CC20C(=0O)N2

InChl Key PCOMYIUSMUMECB-UHFFFAOYSA-N

Physical Properties

Property Value | Description

Appearance White to off-white crystalline solid

Melting Point 102-106 °C (Typical for class)

Boiling Point ~420 °C (Predicted at 760 mmHg)

Density 1.28 + 0.1 g/cm3 (Predicted)

Solubility Soluble in DMSO, Methanol, DCM, Ethyl
Acetate; Insoluble in Water

pKa ~12.5 (Amide N-H)

Synthetic Methodologies

The synthesis of 5-substituted-2-oxazolidinones generally proceeds via the cyclization of amino
alcohols or the coupling of epoxides with isocyanates. Below are the two primary industrial
routes for the 2-chlorobenzyl derivative.

Route A: Cyclization of Amino-Alcohol (Preferred Scale-
Up Route)

This method offers high regioselectivity and avoids hazardous isocyanate intermediates.
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» Epoxidation: 2-Chlorobenzyl chloride is coupled with an aldehyde or allyl precursor to form 2-
(2-chlorobenzyl)oxirane.

e Ring Opening: The epoxide is opened with ammonia or a benzylamine equivalent to yield 1-
amino-3-(2-chlorophenyl)propan-2-ol.

o Carbonylation (Cyclization): The amino alcohol is treated with a carbonyl source (Phosgene,
Triphosgene, or Carbonyldiimidazole (CDI)) to close the ring.

Route B: Chlorosulfonyl Isocyanate (CSI) Cycloaddition

A more direct route involving the reaction of an olefin with CSl, followed by hydrolysis.
e Precursor: Allyl-2-chlorobenzene.
e Reagent: Chlorosulfonyl isocyanate (CSlI).

e Mechanism: [2+2] Cycloaddition followed by reductive hydrolysis.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the Amino-Alcohol Route (Route A).
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Caption: Step-wise synthesis via amino-alcohol cyclization, ensuring regiochemical control.

Applications in Drug Discovery
Antibiotic Scaffold Development
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The oxazolidinone class (e.g., Linezolid, Tedizolid) inhibits bacterial protein synthesis by
binding to the 23S rRNA of the 50S ribosomal subunit.

e Relevance: The 5-substituted core is essential for activity. While commercial antibiotics
typically feature a 5-aminomethyl or 5-hydroxymethyl group, the 5-benzyl variants serve as
hydrophobic probes to explore the binding pocket's tolerance for lipophilic groups (Lipophilic
Efficiency - LipE).

e Mechanism: The 2-chlorobenzyl group provides steric bulk and halogen bonding potential
within the ribosomal active site.

Chiral Auxiliaries (Evans-Type)

If resolved into its enantiomers (

or
), this compound acts as a chiral auxiliary.

e Function: The oxazolidinone nitrogen is acylated (e.g., with propionyl chloride). The bulky 5-
(2-chlorobenzyl) group sterically hinders one face of the molecule, directing incoming
electrophiles (in aldol or alkylation reactions) to the opposite face with high
diastereoselectivity.

CNS Active Agents

Structural analogs of Metaxalone (muscle relaxant) and Carbamate anticonvulsants.

e Pharmacophore: The carbamate moiety (-O-CO-NH-) is a known privileged structure for
modulating voltage-gated sodium channels.

Analytical Characterization
To validate the identity of synthesized batches, the following spectral signatures are diagnostic:

e 'H NMR (400 MHz, DMSO-de):

o 7.2-7.5 (m, 4H, Ar-H): Characteristic 2-chlorophenyl pattern.
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o

7.6 (s, 1H, NH): Broad singlet (exchangeable).

o

4.8 (m, 1H, CH-0O): Methine proton at C5.

o

3.2-3.6 (m, 2H, CH2-N): Methylene protons at C4.

o

2.9-3.1 (m, 2H, Ar-CHz): Benzylic protons.

* IR Spectroscopy:
o 1740-1760 cm~1: Strong C=0 stretch (Cyclic carbamate).
o 3200-3350 cm~*: N-H stretch.
Safety & Handling (MSDS Highlights)
e GHS Classification: Warning.
e Hazard Statements:
o H302: Harmful if swallowed.
o H315: Causes skin irritation.
o H319: Causes serious eye irritation.

« Handling: Use standard PPE (Nitrile gloves, safety goggles). Avoid dust formation. Store in a
cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis over long
periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 2-Oxazolidone [chemeurope.com]

« To cite this document: BenchChem. [5-(2-Chlorobenzyl)-2-oxazolidinone: Technical Profile &
Synthesis Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1658991/docs#5-2-chlorobenzyl-2-oxazolidinone-
technical-profile-synthesis-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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